molecular formula C16H22O4 B8049936 alpha-Cehc

alpha-Cehc

Cat. No.: B8049936
M. Wt: 278.34 g/mol
InChI Key: AXODOWFEFKOVSH-UHFFFAOYSA-N
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Description

Alpha-carboxyethyl hydroxychroman (alpha-CEHC) is a water-soluble metabolite of alpha-tocopherol (vitamin E). It is formed through the metabolism of alpha-tocopherol and is known for its potential antioxidant properties. This compound is found in various biological systems, including human urine, and is considered a significant marker for vitamin E metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha-CEHC can be synthesized through the oxidation of alpha-tocopherol. The process involves the use of specific reagents and conditions to achieve the desired product. One common method involves the use of high concentrations of hydrochloric acid (HCl) at elevated temperatures (around 60 degrees Celsius) in the presence of ascorbate to prevent the conversion of this compound to alpha-tocopheronolactone .

Industrial Production Methods

Industrial production of this compound typically involves the extraction and purification of the compound from biological sources, such as human urine. The process includes hydrolysis, ether extraction, and high-performance liquid chromatography (HPLC) to isolate and quantify this compound .

Chemical Reactions Analysis

Types of Reactions

Alpha-CEHC undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Alpha-CEHC has several scientific research applications, including:

Mechanism of Action

Alpha-CEHC exerts its effects primarily through its antioxidant properties. It neutralizes free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets, including enzymes involved in oxidative stress pathways. This compound also modulates the activity of transcription factors that regulate the expression of antioxidant genes .

Comparison with Similar Compounds

Alpha-CEHC is similar to other carboxyethyl hydroxychroman compounds, such as gamma-carboxyethyl hydroxychroman (gamma-CEHC). this compound is unique in its specific formation from alpha-tocopherol and its distinct antioxidant properties. Other similar compounds include:

This compound stands out due to its specific role in alpha-tocopherol metabolism and its potential therapeutic applications in oxidative stress-related conditions.

Properties

IUPAC Name

3-(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-9-10(2)15-12(11(3)14(9)19)5-7-16(4,20-15)8-6-13(17)18/h19H,5-8H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXODOWFEFKOVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)CCC(=O)O)C(=C1O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-CEHC
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

4072-32-6
Record name α-CEHC
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4072-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-CEHC
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001518
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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